molecular formula C13H23F3 B14222874 3-Methyl-3-(trifluoromethyl)undec-1-ene CAS No. 821799-48-8

3-Methyl-3-(trifluoromethyl)undec-1-ene

Cat. No.: B14222874
CAS No.: 821799-48-8
M. Wt: 236.32 g/mol
InChI Key: QVBQRSXWJRDNPT-UHFFFAOYSA-N
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Description

3-Methyl-3-(trifluoromethyl)undec-1-ene is a chemical compound characterized by the presence of a trifluoromethyl group attached to an undec-1-ene backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the radical trifluoromethylation of carbon-centered intermediates . This process often requires specific reagents and conditions to ensure the successful incorporation of the trifluoromethyl group.

Industrial Production Methods

Industrial production of 3-Methyl-3-(trifluoromethyl)undec-1-ene may involve large-scale synthesis techniques that optimize yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to produce the compound efficiently.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-3-(trifluoromethyl)undec-1-ene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.

    Reduction: Reduction reactions can convert the compound into different saturated derivatives.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield alcohols or ketones, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

3-Methyl-3-(trifluoromethyl)undec-1-ene has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be utilized in the study of biological processes involving fluorinated compounds.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-Methyl-3-(trifluoromethyl)undec-1-ene involves its interaction with molecular targets through the trifluoromethyl group. This group can influence the compound’s reactivity and binding affinity, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    1-Undecene: A similar compound without the trifluoromethyl group.

    3-Methylundec-1-ene: Lacks the trifluoromethyl group but has a similar backbone structure.

    Trifluoromethylated Alkenes: Compounds with similar trifluoromethyl groups but different alkene backbones.

Uniqueness

3-Methyl-3-(trifluoromethyl)undec-1-ene is unique due to the presence of both a trifluoromethyl group and an undec-1-ene backbone. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

CAS No.

821799-48-8

Molecular Formula

C13H23F3

Molecular Weight

236.32 g/mol

IUPAC Name

3-methyl-3-(trifluoromethyl)undec-1-ene

InChI

InChI=1S/C13H23F3/c1-4-6-7-8-9-10-11-12(3,5-2)13(14,15)16/h5H,2,4,6-11H2,1,3H3

InChI Key

QVBQRSXWJRDNPT-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC(C)(C=C)C(F)(F)F

Origin of Product

United States

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